![molecular formula C20H17N5O3S B2358523 3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-35-4](/img/structure/B2358523.png)
3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
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Scientific Research Applications
Hybrid Molecule Synthesis
The compound of interest, due to its structural similarity to triazine and hydroquinoline derivatives, may be relevant in the synthesis of hybrid molecules combining triazine structures with hydroquinoline or piperidine fragments. These hybrid molecules are synthesized through a method that involves the interaction of imidoguanidine derivatives with carbon disulfide, forming compounds with triazine-thiol groups. Alkylation with N-chloroacetyl derivatives of hydroquinolines further leads to the formation of hybrid heterocyclic matrices. Such compounds, characterized by high-performance liquid chromatography and NMR spectroscopy, exhibit potential biological activity due to the presence of multiple pharmacophore fragments. Specifically, derivatives containing dihydroquinoline fragments have shown anticoagulant activity by inhibiting blood coagulation factor Xa, indicating their potential for studying biological actions (До Ван Куи et al., 2023).
Antimicrobial Activity
Compounds structurally related to the chemical of interest, especially those incorporating quinoline, piperazine, and triazine moieties, have demonstrated antimicrobial properties. For instance, a series of s-triazines synthesized with piperazinyl and piperidinyl functionalities, when tested against various bacterial and fungal strains, exhibited notable antimicrobial activity. This activity was determined through in vitro biological efficacy tests, suggesting these compounds as potential leads for antimicrobial agent development (Rahul V. Patel et al., 2012).
Anticancer Evaluation
Quinoline derivatives, through efficient multi-component synthesis, have been evaluated for their anticancer properties. Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-1,4-dihydroquinoline-3-carbonitriles, for example, were tested against human breast cancer and kidney cell lines, showing better anti-proliferative activities compared to the standard drug curcumin. Molecular docking studies further confirmed their potential as anticancer agents, indicating the significant role of quinoline and piperazine moieties in enhancing anti-proliferative activities (I. Parveen et al., 2017).
properties
IUPAC Name |
3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-17-11-14(13-3-1-2-4-15(13)21-17)19(27)24-8-5-12(6-9-24)25-20(28)18-16(22-23-25)7-10-29-18/h1-4,7,10-12H,5-6,8-9H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKMHCGZHOKWHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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